molecular formula C11H17N3O B1277312 2-amino-N-[2-(dimethylamino)ethyl]benzamide CAS No. 6725-13-9

2-amino-N-[2-(dimethylamino)ethyl]benzamide

Cat. No. B1277312
CAS RN: 6725-13-9
M. Wt: 207.27 g/mol
InChI Key: OFPZJFGQJWXHGK-UHFFFAOYSA-N
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Description

The compound "2-amino-N-[2-(dimethylamino)ethyl]benzamide" is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. Benzamide derivatives are structurally modified to enhance their biological properties, such as gastrointestinal prokinetic and antiemetic activities, as seen in the case of metoclopramide derivatives . These compounds are also of interest in the development of potential anti-cancer agents, with some derivatives showing in vivo antitumor activity .

Synthesis Analysis

The synthesis of benzamide derivatives often involves multi-step reactions with high yields. For instance, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives are synthesized through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone . Similarly, N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives are synthesized from metoclopramide, with variations in the dialkylamino groups to yield compounds with different pharmacological profiles . The synthesis of N-(1-amino-2,2-dichloroethyl)benzamides involves nucleophilic substitution and selective monodechlorination, demonstrating the versatility of synthetic approaches for these compounds .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their interaction with biological targets. X-ray crystallography has been used to determine the structures of N-(2-dimethylamino)ethyl and N-(2-dimethylamino)butyl derivatives of 9-aminoacridine-4-carboxamide, which are potential anti-cancer agents . These structures feature an intramolecular hydrogen bond, which is significant for their DNA-binding properties. Molecular mechanics calculations further explore the conformational flexibility of these compounds, which is important for understanding their interactions with biological molecules .

Chemical Reactions Analysis

Benzamide derivatives undergo various chemical reactions that are essential for their biological activity. For example, carbonylation of o-amino-N-(1,1-dimethylprop-2-ynyl)-benzamide leads to the formation of 2-carbethoxyamino derivatives, and attempted cyclization can result in the formation of oxazoles instead of the expected quinazolines . These reactions highlight the complexity and unpredictability of chemical transformations in the synthesis of benzamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their biological activities. For instance, the physicochemical properties of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide derivatives influence their DNA-binding capabilities and in vivo antitumor activity . The presence of electron-withdrawing or electron-donating substituents can affect the charge of the acridine chromophore at physiological pH, which in turn influences the compound's distribution and activity in vivo .

Scientific Research Applications

  • Anti-inflammatory Activity

    • Research indicates that certain derivatives of 2-amino-N-[2-(dimethylamino)ethyl]benzamide, particularly those derived from 2-aminothiazole and 2-amino-2-thiazoline, demonstrate anti-inflammatory activity. Notably, hydrochloride salts of specific compounds in this category have shown effectiveness in reducing inflammation (Lynch et al., 2006).
  • Pharmacological Properties in Block Copolymers

    • The compound has been used in the synthesis of novel diblock copolymers, particularly with 2-(dimethylamino)ethyl methacrylate. These copolymers exhibit unique properties such as pH-, salt-, and temperature-induced micellization in aqueous media, which can have various pharmacological implications (Bütün et al., 2001).
  • Potential in Anti-Cancer Therapy

    • Investigations into the molecular structures of N-(2-dimethylamino)ethyl derivatives of 9-aminoacridine-4-carboxamide, which are of interest as potential anti-cancer agents, have been conducted. These studies explore the interaction of such compounds with DNA, providing insights that could be valuable in developing new anti-cancer therapies (Hudson et al., 1987).
  • Use in Melanoma Detection

    • A novel radiotracer, N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide, has been developed for the detection of melanoma. It demonstrates high efficacy in identifying primary and metastatic melanoma, suggesting its potential as a powerful tool in the early diagnosis of this aggressive cancer type (Pyo et al., 2020).
  • Synthesis of Gastrointestinal Prokinetic Agents

    • Novel benzamide derivatives, including those derived from 2-amino-N-[2-(dimethylamino)ethyl]benzamide, have been synthesized and evaluated for gastrointestinal prokinetic and antiemetic activities. Such compounds could represent a new type of agent for treating gastrointestinal disorders (Sakaguchi et al., 1992).
  • Corrosion Inhibition for Steel

    • Benzothiazole derivatives, including those incorporating 2-amino-N-[2-(dimethylamino)ethyl]benzamide, have been synthesized and shown to effectively inhibit corrosion of steel in acidic environments. This application could be significant in industrial contexts (Hu et al., 2016).

properties

IUPAC Name

2-amino-N-[2-(dimethylamino)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-14(2)8-7-13-11(15)9-5-3-4-6-10(9)12/h3-6H,7-8,12H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPZJFGQJWXHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398708
Record name 2-Amino-N-[2-(dimethylamino)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[2-(dimethylamino)ethyl]benzamide

CAS RN

6725-13-9
Record name 2-Amino-N-[2-(dimethylamino)ethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6725-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-[2-(dimethylamino)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DS Wenholz, M Miller, C Dawson, M Bhadbhade… - Bioorganic …, 2022 - Elsevier
A series of hybrid compounds that incorporated anthranilic acid with activated 1H-indoles through a glyoxylamide linker were designed to target bacterial RNA polymerase holoenzyme …
Number of citations: 3 www.sciencedirect.com

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